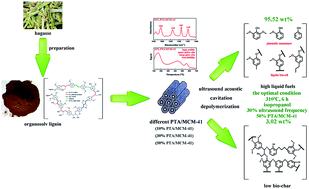Efficient and controllable ultrasound-assisted depolymerization of organosolv lignin catalyzed to liquid fuels by MCM-41 supported phosphotungstic acid†
RSC Advances Pub Date: 2020-08-26 DOI: 10.1039/D0RA05069E
Abstract
In this study, effects of catalyst types, reaction temperatures, reaction times, reaction solvents and ultrasound frequencies were carefully investigated to improve the yields and characteristics of various depolymerization products of organosolv lignin. Generally, both catalyst types and ultrasound frequencies played important roles in promoting lignin depolymerization and reducing char yield. In particular, the yield and distribution of phenolic monomer (PM) products were greatly influenced by pore structure and acidity of the catalyst. The optimal reaction condition was got in isopropanol at 310 °C for 6 h with 30% ultrasound frequency and 50% phosphotungstic acid (PTA)/MCM-41 catalyst. The highest yields of PM, bio-oil, liquid fuels and lignin conversion were reached as 8.63 wt%, 86.89 wt%, 95.52 wt% and 98.54 wt%, respectively. The results showed that ultrasound acoustic cavitation could enhance the depolymerization of lignin, thus greatly enhancing production of liquid fuels. Simultaneously, the hydrogen composition and high heating value of various lignin depolymerization products improved, and the oxygen content decreased, indicating that hydrogenation and/or hydrodeoxygenation happened during the depolymerization process. Finally, we also found that the 50% PTA/MCM-41 catalyst had high stability; it could be reused for up to five cycles without loss of catalytic activity.

Recommended Literature
- [1] Regulation of α-chymotrypsin activity on the surface of substrate-functionalized gold nanoparticles†
- [2] The insertion of alkylgallium(I) groups [Ga–C(SiMe3)3] into P–P bonds of P4: formation of a P4(GaR)3 cage
- [3] Interplay of spectral diffusion and phonon-broadening in individual photo-emitters: the case of carbon nanotubes†
- [4] End-on cyanate or end-to-end thiocyanate bridged dinuclear copper(ii) complexes with a tridentate Schiff base blocking ligand: synthesis, structure and magnetic studies†
- [5] Synthesis of low-oxidation-state germanium clusters comprising a functional anchor group – synthesis and characterization of [(Ge0)5(Ge-R)3(Ge-(CH2)n-CHCH2)] with R = Si(SiMe3)3†
- [6] Synthesis of hydrophilic surface ion-imprinted polymer based on graphene oxide for removal of strontium from aqueous solution†
- [7] Vegetable dietary fibres made with minimal processing improve health-related faecal parameters in a valid rat model†
- [8] Development of bovine serum albumin-modified hybrid nanoclusters for magnetofluorescence imaging and drug delivery†
- [9] Front cover
- [10] Competitive formation of homocircuit [3]rotaxanes in synthetically useful yields in the bipyridine-mediated active template CuAAC reaction†










